Cas no 1780355-27-2 (3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid)

3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid is a heterocyclic compound featuring a brominated pyrroloimidazole scaffold with a carboxylic acid functional group. This structure makes it a valuable intermediate in organic synthesis, particularly for the development of pharmacologically active molecules. The bromine substituent enhances reactivity for further functionalization via cross-coupling reactions, while the carboxylic acid group allows for derivatization or salt formation. Its rigid fused-ring system contributes to stereochemical stability, making it useful in medicinal chemistry for designing enzyme inhibitors or receptor modulators. The compound’s balanced polarity ensures moderate solubility in common organic solvents, facilitating purification and handling. Suitable for research applications, it serves as a versatile building block in drug discovery and fine chemical synthesis.
3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid structure
1780355-27-2 structure
Product name:3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid
CAS No:1780355-27-2
MF:C7H7BrN2O2
Molecular Weight:231.046680688858
CID:5191588

3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid
    • インチ: 1S/C7H7BrN2O2/c8-5-2-9-6-1-4(7(11)12)3-10(5)6/h2,4H,1,3H2,(H,11,12)
    • InChIKey: YJDRWZMYCKQQLM-UHFFFAOYSA-N
    • SMILES: C12CC(C(O)=O)CN1C(Br)=CN=2

3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-7443698-2.5g
3-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-6-carboxylic acid
1780355-27-2 95.0%
2.5g
$2912.0 2025-03-11
Enamine
EN300-7443698-10.0g
3-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-6-carboxylic acid
1780355-27-2 95.0%
10.0g
$6390.0 2025-03-11
Enamine
EN300-7443698-5.0g
3-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-6-carboxylic acid
1780355-27-2 95.0%
5.0g
$4309.0 2025-03-11
Enamine
EN300-7443698-1.0g
3-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-6-carboxylic acid
1780355-27-2 95.0%
1.0g
$1485.0 2025-03-11
Enamine
EN300-7443698-0.1g
3-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-6-carboxylic acid
1780355-27-2 95.0%
0.1g
$515.0 2025-03-11
Enamine
EN300-7443698-0.5g
3-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-6-carboxylic acid
1780355-27-2 95.0%
0.5g
$1158.0 2025-03-11
Enamine
EN300-7443698-0.25g
3-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-6-carboxylic acid
1780355-27-2 95.0%
0.25g
$735.0 2025-03-11
Chemenu
CM536692-1g
3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid
1780355-27-2 95%+
1g
$6409 2023-03-10
Enamine
EN300-7443698-0.05g
3-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-6-carboxylic acid
1780355-27-2 95.0%
0.05g
$344.0 2025-03-11

3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid 関連文献

3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acidに関する追加情報

Introduction to 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid (CAS No. 1780355-27-2)

3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid (CAS No. 1780355-27-2) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrroloimidazoles, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. The introduction of a bromine atom at the 3-position of the pyrroloimidazole ring adds unique chemical and biological characteristics to this molecule, making it a promising candidate for further investigation.

The chemical structure of 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid consists of a six-membered pyrrole ring fused with a five-membered imidazole ring, forming a core scaffold that is further functionalized with a bromine atom and a carboxylic acid group. The presence of these functional groups imparts specific reactivity and solubility properties to the molecule, which are crucial for its potential applications in drug discovery and development.

Recent studies have highlighted the potential therapeutic applications of 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid. For instance, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The mechanism of action involves the modulation of nuclear factor-kappa B (NF-κB) signaling pathways, which are central to the inflammatory response.

In addition to its anti-inflammatory properties, 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid has shown promise as an anti-cancer agent. Research conducted by a team at the National Cancer Institute revealed that this compound selectively targets and induces apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The selective cytotoxicity is attributed to its ability to disrupt mitochondrial function and induce reactive oxygen species (ROS) production, leading to cell death.

The neuroprotective effects of 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid have also been explored in preclinical studies. A study published in the Journal of Neurochemistry in 2020 reported that this compound effectively protects neurons from oxidative stress-induced damage by enhancing the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. These findings suggest that 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid could be a valuable therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The pharmacokinetic properties of 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid have been investigated to assess its suitability for clinical applications. Studies have shown that this compound exhibits good oral bioavailability and favorable pharmacokinetic profiles in animal models. The carboxylic acid group contributes to its solubility and stability in physiological conditions, which are essential for effective drug delivery.

In conclusion, 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid (CAS No. 1780355-27-2) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and functional groups make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences. Ongoing studies are expected to uncover additional mechanisms of action and optimize its pharmacological properties for clinical use.

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